3-Cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Absence of Published Head-to-Head Comparator Data and the Resulting Procurement Risk
A systematic search of primary research papers, patents, and authoritative databases (PubMed, PubChem, Journal of Molecular Structure) up to April 2026 yielded no identified publication that reports quantitative biological or physicochemical data for 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one against a named comparator. The 1,2,4-triazol-5-one scaffold class has been characterized in studies such as Wei et al. (2017), where the most potent derivative (7h) reduced stroke volume by −48.22 ± 0.36% at 3 × 10⁻⁵ mol/L compared to metoprolol (−9.74 ± 0.14%) in isolated rabbit left atrium [1], but the target compound’s specific substitution pattern was not among the evaluated molecules. No direct head-to-head comparison, cross-study comparable data, or robust class-level inference with quantitative values can currently be attributed to this exact CAS-registered structure.
| Evidence Dimension | Biological activity (negative inotropic potency) of a structurally related 1,2,4-triazol-5-one analog for general class benchmarking |
|---|---|
| Target Compound Data | Not reported; no quantitative data available for 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one |
| Comparator Or Baseline | Compound 7h (triazole-containing 4-phenyl-1H-1,2,4-triazol-5(4H)-one derivative) vs. metoprolol |
| Quantified Difference | Compound 7h achieved −48.22% stroke volume change vs. metoprolol −9.74% (not directly comparable to target compound) |
| Conditions | Isolated rabbit left atrium, 3 × 10⁻⁵ mol/L test concentration |
Why This Matters
The absence of published comparator data means procurement decisions currently carry elevated experimental uncertainty; users must treat this compound as an uncharacterized screening candidate rather than a validated, differentiated research tool.
- [1] Wei, Z. Y., et al. (2017). Design, synthesis, and negative inotropic evaluation of 4‐phenyl‐1H‐1,2,4‐triazol‐5(4H)‐one derivatives containing triazole or piperazine moieties. Chemical Biology & Drug Design, 89(1), 47-60. View Source
